molecular formula C17H13ClN2O2 B11975880 N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea CAS No. 303092-02-6

N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea

Cat. No.: B11975880
CAS No.: 303092-02-6
M. Wt: 312.7 g/mol
InChI Key: XMRIOARMTWIIQI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea is a diarylurea derivative characterized by a 4-chlorophenyl group and a 5-hydroxynaphthyl group linked via a urea bridge. The hydroxy group on the naphthyl moiety may enhance solubility or hydrogen-bonding capacity, distinguishing it from simpler chlorophenylurea derivatives.

Properties

CAS No.

303092-02-6

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C17H13ClN2O2/c18-11-7-9-12(10-8-11)19-17(22)20-15-5-1-4-14-13(15)3-2-6-16(14)21/h1-10,21H,(H2,19,20,22)

InChI Key

XMRIOARMTWIIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Coupling of Amines and Isocyanates

The most widely documented method involves the reaction of 4-chloroaniline with 5-hydroxy-1-naphthyl isocyanate under controlled conditions. The procedure typically follows:

  • Amine Activation : 4-Chloroaniline is dissolved in anhydrous dichloromethane (DCM) or toluene under inert atmosphere (N₂/Ar).

  • Isocyanate Addition : 5-Hydroxy-1-naphthyl isocyanate is introduced dropwise at 0–5°C to minimize exothermic side reactions.

  • Catalysis : Triethylamine (TEA) or pyridine is added to scavenge HCl, promoting urea bond formation.

  • Reflux : The mixture is stirred under reflux (40–60°C) for 6–12 hours.

Key Parameters :

  • Stoichiometric ratio of 1:1.1 (amine:isocyanate) improves yield (78–85%).

  • Solvent polarity influences reaction kinetics; DCM offers faster kinetics than toluene.

Reaction Equation :

4-Chloroaniline+5-Hydroxy-1-naphthyl isocyanateTEA, DCMN-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea+HCl\text{4-Chloroaniline} + \text{5-Hydroxy-1-naphthyl isocyanate} \xrightarrow{\text{TEA, DCM}} \text{N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea} + \text{HCl}

Intermediate Isolation and Purification

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1) yields 70–75% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A representative protocol:

  • Reagents : 4-Chloroaniline (1 eq), 5-hydroxy-1-naphthyl isocyanate (1.05 eq), DMF (3 mL).

  • Conditions : Microwave at 100°C, 300 W, 15 minutes.

  • Yield : 88% with 98% purity (HPLC).

Advantages :

  • Energy efficiency (40% reduction in thermal load).

  • Minimized byproducts (e.g., biuret formation <2%).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Reagents : Stoichiometric amine and isocyanate.

  • Conditions : Stainless-steel jar, 30 Hz, 1 hour.

  • Yield : 82% with 97% purity.

Applications :

  • Scalable for industrial batches (>1 kg).

  • Reduces waste generation by 90% compared to classical methods.

Reaction Optimization and Catalysis

Acid/Base Catalysis

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
TriethylamineDCM40878
PyridineToluene601272
DBUTHF25485

Notes :

  • 1,8-Diazabicycloundec-7-ene (DBU) enhances reactivity in polar aprotic solvents.

  • Excess base (>1.2 eq) risks hydrolysis of the isocyanate.

Green Chemistry Approaches

  • Ionic Liquids : [BMIM][BF₄] as solvent/catalyst achieves 80% yield at 50°C.

  • Enzyme Catalysis : Candida antarctica lipase B (CAL-B) in acetonitrile yields 68% at 37°C.

Hydrolysis and Stability Profiling

Acidic/Basic Degradation

ConditionpHTemperature (°C)Time (h)Degradation (%)Products
1M HCl1802954-Chloroaniline
1M NaOH13603305-Hydroxy-1-naphthylamine
Neutral (H₂O)72524<5N/A

Implications :

  • Storage recommendations: Anhydrous conditions at −20°C.

  • Avoid prolonged exposure to acidic media during purification.

Industrial-Scale Production

Continuous Flow Reactors

  • Setup : Microfluidic reactor with T-junction mixer.

  • Parameters :

    • Flow rate: 0.5 mL/min (amine), 0.55 mL/min (isocyanate).

    • Residence time: 10 minutes.

    • Yield: 90% at 50°C.

Benefits :

  • Consistent product quality (RSD <2%).

  • 50% reduction in solvent consumption.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC (C18, 254 nm)
Residual Solvents<500 ppm (ICH Q3C)GC-MS
Heavy Metals<10 ppm (Pb, Cd, Hg, As)ICP-MS

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalabilityEnvironmental Impact
Classical Reflux78958–12 hModerateHigh (solvent use)
Microwave889815 minHighLow
Mechanochemical82971 hHighMinimal
Continuous Flow909910 minIndustrialModerate

Recommendations :

  • Lab-Scale : Microwave synthesis for rapid, high-purity batches.

  • Industrial : Continuous flow systems for throughput and consistency.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The hydroxy group on the naphthyl ring and the urea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s substituents (4-chlorophenyl and 5-hydroxy-1-naphthyl) contrast with those of similar diarylureas (Table 1). Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea 4-ClPh, 5-hydroxy-1-naphthyl ~316.7 (estimated) Potential solubility from –OH group N/A
Triclocarban (TCC) 4-ClPh, 3,4-diClPh 315.6 Antimicrobial agent
ISCU (N-(5-indanylsulfonyl)-N'-(4-ClPh)urea) 5-indanylsulfonyl, 4-ClPh ~368.8 (estimated) Cytotoxic to colon adenocarcinoma
1-(4-Chlorophenyl)urea 4-ClPh, H 186.6 Minimal complexity, low activity
N-(4-ClPh)-N'-cyclopropylurea 4-ClPh, cyclopropyl 210.66 Moderate lipophilicity

Notes:

  • TCC ’s dichlorophenyl groups enhance antimicrobial activity, likely due to increased hydrophobicity and membrane interaction .
  • ISCU ’s sulfonyl group improves albumin binding (>99% bound), affecting its pharmacokinetics and cytotoxicity in cancer cells .
  • The cyclopropyl substituent in reduces molecular weight and may alter metabolic stability compared to bulkier aryl groups.

Physicochemical Properties

  • Solubility and Binding : The hydroxy group in the target compound likely increases polarity compared to TCC or ISCU. This could enhance aqueous solubility but reduce blood-brain barrier penetration.
  • Albumin Binding : ISCU’s high albumin binding (>99%) limits free drug availability, a factor that may also influence the target compound’s bioavailability if it shares similar protein affinity .
  • Molecular Weight and Lipophilicity : Bulky substituents (e.g., naphthyl in the target compound vs. indanylsulfonyl in ISCU) increase molecular weight and logP, impacting tissue distribution and excretion.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The evidence highlights that substituents on the urea scaffold dictate biological activity. For example:
    • Chlorine atoms enhance antimicrobial properties (TCC) .
    • Sulfonyl groups improve cytotoxicity and albumin binding (ISCU) .
    • Hydroxy groups may shift activity toward hydrophilic targets.
  • Unanswered Questions : Direct data on the target compound’s efficacy, toxicity, or specific targets are absent. Future studies should compare its albumin binding, metabolic stability, and activity in antimicrobial or anticancer assays.

Biological Activity

N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens, and its therapeutic potential.

Chemical Structure and Properties

The compound features a urea linkage between a chlorophenyl group and a hydroxynaphthyl moiety. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors involved in disease processes.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes such as RNase H, which is crucial for retroviral replication. In particular, studies have shown that derivatives with similar structural motifs can significantly reduce viral replication in cell-based assays by targeting RNase H activity .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have highlighted the effectiveness of similar urea derivatives against Mycobacterium tuberculosis, with some compounds achieving up to 99% inhibition at specific concentrations .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

Activity Type Inhibition (%) MIC (µM) IC50 (µM)
RNase H InhibitionSignificant-0.070
Antimicrobial (M. tuberculosis)98%6.3-
Cytotoxicity (HepG2 cells)Moderate-28

Case Studies and Research Findings

  • Antiviral Activity : A study focusing on similar compounds showed that those with a chlorophenyl group effectively inhibited HIV replication by targeting RNase H. The IC50 values were reported as low as 0.070 µM for certain derivatives, indicating potent antiviral activity .
  • Antituberculosis Efficacy : A high-throughput screening of compounds against Mycobacterium tuberculosis revealed that certain urea derivatives, including those structurally related to this compound, exhibited high levels of inhibition (up to 99%) at concentrations around 6.3 µM . This suggests potential for further development as anti-tuberculosis agents.
  • Cytotoxicity Studies : In vitro studies on HepG2 liver cancer cells demonstrated moderate cytotoxic effects at concentrations above 28 µM. These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage is necessary to minimize toxicity .

Q & A

Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea?

The compound can be synthesized via condensation reactions between 4-chlorophenyl isocyanate and 5-hydroxy-1-naphthylamine under anhydrous conditions. Key steps include:

  • Reagent purification : Use dry solvents (e.g., THF or DMF) to prevent side reactions.
  • Temperature control : Maintain 0–5°C during coupling to minimize decomposition.
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR (urea C=O stretch ~1640–1680 cm1^{-1}) .

Q. How can researchers screen for the compound’s antimicrobial activity?

Standard protocols include:

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
  • Positive controls : Compare with known agents like chloramphenicol.
  • Data interpretation : Note discrepancies in potency between structural analogs (e.g., methyl vs. ethyl substituents in thiadiazole-containing ureas) .

Advanced Research Questions

Q. How to resolve contradictions in reported enzyme inhibition data (e.g., NADH oxidase)?

Discrepancies may arise from assay conditions or enzyme isoforms. Recommended steps:

  • Standardize protocols : Use recombinant human ECTO-NOX proteins (e.g., ECTO-NOX2) to eliminate isoform variability .
  • Dose-response curves : Confirm IC50_{50} values across multiple replicates.
  • Competitive vs. non-competitive inhibition : Perform kinetic assays (Lineweaver-Burk plots) with LY181984 as a reference inhibitor .

Q. What methodologies elucidate the compound’s mechanism of action in cancer models?

  • Molecular docking : Use crystallographic data of urea derivatives (e.g., PDB ID J7J) to predict binding to targets like tubulin or kinases .
  • siRNA knockdown : Validate target involvement (e.g., apoptosis-related genes) in cell lines (e.g., HeLa).
  • Metabolomics : Track changes in NAD+^+/NADH ratios via LC-MS to link inhibition to redox modulation .

Q. How to design SAR studies for optimizing bioactivity?

  • Substituent variation : Replace the 5-hydroxynaphthyl group with pyridinyl or thiadiazole moieties to assess antimicrobial vs. anticancer selectivity .
  • Lipophilicity tuning : Introduce alkyl chains (e.g., cyclooctyl) to improve membrane permeability (logP analysis via HPLC) .
  • Bioisosteric replacement : Swap the 4-chlorophenyl group with 4-methoxyphenyl to evaluate electronic effects on enzyme binding .

Q. What analytical methods address stability challenges in biological matrices?

  • LC-MS/MS quantification : Use deuterated internal standards to correct for matrix effects in plasma or tissue homogenates.
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways (e.g., hydrolysis of the urea bond) .

Q. How to profile in vivo toxicity while maintaining therapeutic efficacy?

  • Rodent models : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney samples.
  • Therapeutic index (TI) : Compare LD50_{50} (e.g., 200 mg/kg in mice) to IC50_{50} values (e.g., 5 µM in MCF-7 cells).
  • Metabolite identification : Use high-resolution MS to detect reactive intermediates that may cause off-target effects .

Methodological Notes

  • Contradiction analysis : Cross-reference enzyme inhibition data with structural analogs (e.g., N-(4-methylphenylsulfonyl)-N-(4-chlorophenyl)urea) to isolate substituent-specific effects .
  • Data tables : Include comparative IC50_{50} values for related ureas (e.g., thidiazuron vs. target compound in plant growth assays) .
  • Structural validation : Single-crystal X-ray diffraction (150 K, R-factor <0.05) ensures accurate bond-length/angle measurements for docking studies .

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